molecular formula C18H16N2O2 B12652424 2-[(4-Ethoxyphenyl)azo]-1-naphthol CAS No. 83249-35-8

2-[(4-Ethoxyphenyl)azo]-1-naphthol

Cat. No.: B12652424
CAS No.: 83249-35-8
M. Wt: 292.3 g/mol
InChI Key: VAZSTSILCJFPMW-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)azo]-1-naphthol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)azo]-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline. This is achieved by treating 4-ethoxyaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 1-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the reaction conditions precisely. The final product is purified through recrystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)azo]-1-naphthol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted azo compounds depending on the substituents introduced.

Scientific Research Applications

2-[(4-Ethoxyphenyl)azo]-1-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)azo]-1-naphthol primarily involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)azo]-1-naphthol
  • 2-[(4-Chlorophenyl)azo]-1-naphthol
  • 2-[(4-Methylphenyl)azo]-1-naphthol

Uniqueness

2-[(4-Ethoxyphenyl)azo]-1-naphthol is unique due to the presence of the ethoxy group, which influences its solubility, color properties, and reactivity compared to other similar azo compounds. The ethoxy group can also affect the compound’s interaction with biological molecules, potentially leading to different biological activities and applications.

Properties

CAS No.

83249-35-8

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C18H16N2O2/c1-2-22-15-10-8-14(9-11-15)19-20-17-12-7-13-5-3-4-6-16(13)18(17)21/h3-12,21H,2H2,1H3

InChI Key

VAZSTSILCJFPMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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